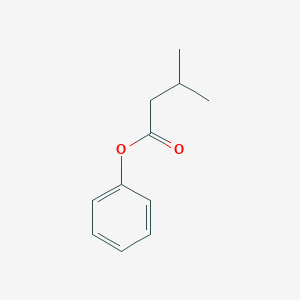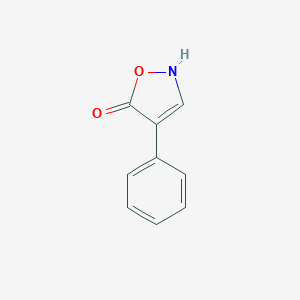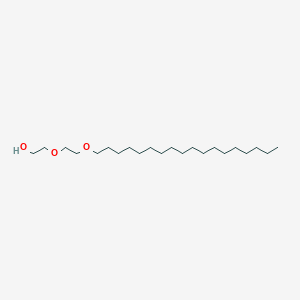
Cloro(dimetil)-2-tienil-silano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorodimethyl-2-thienylsilane, also known as Chlorodimethyl-2-thienylsilane, is a useful research compound. Its molecular formula is C6H9ClSSi and its molecular weight is 176.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chlorodimethyl-2-thienylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorodimethyl-2-thienylsilane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ciencia de Materiales
En el campo de la ciencia de los materiales, el Cloro(dimetil)-2-tienil-silano juega un papel significativo. Se utiliza en la fabricación de nanopartículas de sílice funcionalizadas . Estas nanopartículas tienen características fisicoquímicas distintivas, versátiles y privilegiadas, lo que las hace adecuadas para diferentes aplicaciones.
Catálisis Avanzada
Las nanopartículas de sílice funcionalizadas, que se pueden sintetizar utilizando this compound, se han destacado ampliamente por su uso en catálisis avanzada . El paso de modificación de la superficie, que involucra this compound, juega un papel crucial en la mejora de las propiedades catalíticas de estas nanopartículas.
Administración de Fármacos
Las nanopartículas de sílice funcionalizadas sintetizadas utilizando this compound tienen aplicaciones prometedoras en la administración de fármacos . Estas nanopartículas se pueden diseñar para transportar agentes terapéuticos directamente al sitio de la enfermedad, mejorando la eficacia del tratamiento y reduciendo los efectos secundarios.
Aplicaciones Biomédicas
El campo biomédico es otra área donde el this compound encuentra aplicación. Se utiliza en la síntesis de poliéteres, que son clases especiales de polímeros ampliamente utilizados en campos biomédicos .
Remediación Ambiental
Las nanopartículas de sílice funcionalizadas, sintetizadas utilizando this compound, tienen aplicaciones en la remediación ambiental . Se pueden utilizar para eliminar contaminantes del medio ambiente, contribuyendo a la preservación de los recursos naturales y los ecosistemas.
Tratamiento de Aguas Residuales
Por último, el this compound se utiliza en la síntesis de nanopartículas de sílice funcionalizadas que tienen aplicaciones en el tratamiento de aguas residuales . Estas nanopartículas pueden eliminar eficazmente los contaminantes de las aguas residuales, haciéndolas más seguras para descargarlas al medio ambiente o reutilizarlas.
Mecanismo De Acción
Target of Action
Chlorodimethyl-2-thienylsilane, also known as Chlorodimethyl-(2-thienyl)silane, is primarily used in the synthesis of polyethers . The primary targets of this compound are the precursor monomers used in the synthesis of polyethers .
Mode of Action
The compound acts as a mediator in the reductive etherification reaction, a versatile strategy for polyether synthesis . It interacts with precursor monomers such as terephthalaldehyde (TPA) and 1,4-butanediol at room temperature, facilitating the formation of polyethers .
Biochemical Pathways
It plays a crucial role in the synthesis of polyethers, which are extensively used in both academic research and industry . The compound’s action leads to the formation of polyethers with a molecular weight of up to 110.4 kDa and a high alternating unit of up to 93% .
Result of Action
The primary result of Chlorodimethyl-2-thienylsilane’s action is the synthesis of polyethers . These polyethers are privileged compounds in polymer chemistry and have found extensive applications in both academic research and industry . They are characterized by the C−O C bond located in the main and/or in the side chain, which provides polymers with high flexibility and facile processability .
Propiedades
IUPAC Name |
chloro-dimethyl-thiophen-2-ylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClSSi/c1-9(2,7)6-4-3-5-8-6/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPVFYAOAUKMFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CS1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClSSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447607 |
Source


|
| Record name | Chloro(dimethyl)(thiophen-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18139-63-4 |
Source


|
| Record name | Chloro(dimethyl)(thiophen-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)

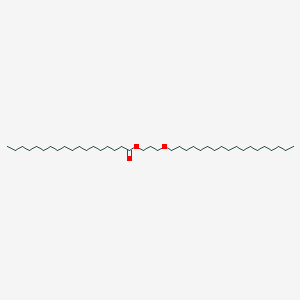



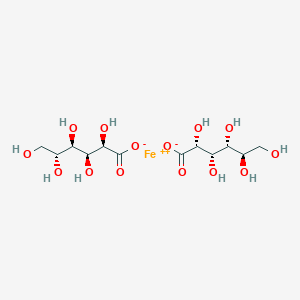
![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)
